molecular formula C18H11ClN2 B11839820 6-Chloro-10-phenylbenzo[b][1,6]naphthyridine CAS No. 125866-31-1

6-Chloro-10-phenylbenzo[b][1,6]naphthyridine

Cat. No.: B11839820
CAS No.: 125866-31-1
M. Wt: 290.7 g/mol
InChI Key: FQRGCXNTNYBFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-10-phenylbenzo[b][1,6]naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as a scaffold for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-10-phenylbenzo[b][1,6]naphthyridine typically involves the condensation of anthranilic acids with appropriate piperidones in the presence of phosphorus oxychloride. . The reaction conditions often require heating to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-10-phenylbenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nitrogen and sulfur nucleophiles, often under basic conditions.

    Oxidation and Reduction: Typical oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

6-Chloro-10-phenylbenzo[b][1,6]naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-10-phenylbenzo[b][1,6]naphthyridine involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of monoamine oxidase B (MAO B), which is involved in the breakdown of neurotransmitters in the brain . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-10-phenylbenzo[b][1,6]naphthyridine is unique due to its specific substitution pattern and the presence of both chloro and phenyl

Properties

CAS No.

125866-31-1

Molecular Formula

C18H11ClN2

Molecular Weight

290.7 g/mol

IUPAC Name

6-chloro-10-phenylbenzo[b][1,6]naphthyridine

InChI

InChI=1S/C18H11ClN2/c19-15-8-4-7-13-17(12-5-2-1-3-6-12)14-11-20-10-9-16(14)21-18(13)15/h1-11H

InChI Key

FQRGCXNTNYBFAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC4=C2C=NC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.